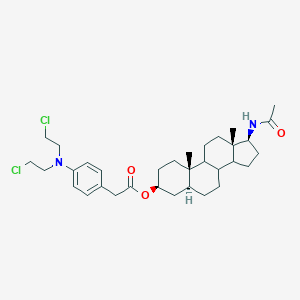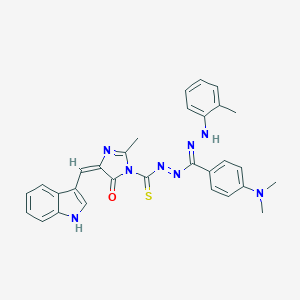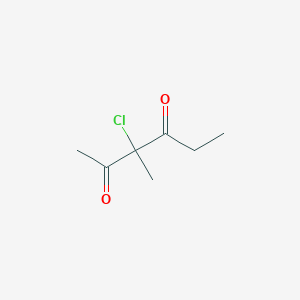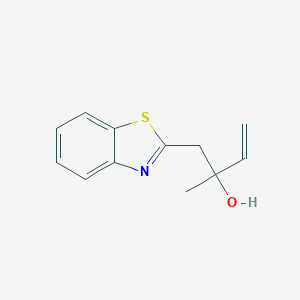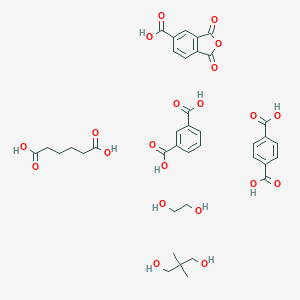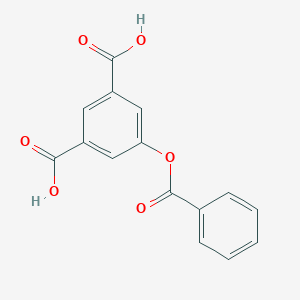
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid, commonly known as BBD, is an organic compound with the chemical formula C16H12O6. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone but insoluble in water. BBD is a versatile compound that has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
BBD has been found to inhibit the activity of certain enzymes and proteins involved in the inflammatory response. It does this by binding to the active site of the enzymes and preventing their function. BBD also inhibits the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. This inhibition leads to a reduction in the production of inflammatory mediators and an overall decrease in inflammation.
Efectos Bioquímicos Y Fisiológicos
BBD has been found to exhibit anti-inflammatory effects in various animal models of inflammation. It has also been found to reduce the production of certain inflammatory mediators like prostaglandins and cytokines. BBD has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, leading to a reduction in the production of triglycerides and cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBD has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, it also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, BBD has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Direcciones Futuras
There are several future directions for research on BBD. One potential area of study is the development of more effective anti-inflammatory drugs based on BBD. Another potential area of study is the exploration of BBD's effects on other physiological systems, such as the nervous system. Additionally, further research is needed to establish the safety and efficacy of BBD in clinical settings.
In conclusion, BBD is a versatile compound that has potential applications in scientific research, particularly in the fields of biochemistry and physiology. It exhibits anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BBD has also been used in the study of the mechanisms of action of certain enzymes and proteins. While it has several advantages as a compound for use in lab experiments, it also has some limitations, and further research is needed to establish its safety and efficacy in clinical settings.
Métodos De Síntesis
BBD can be synthesized through various methods, including the reaction of benzene-1,3-dicarboxylic acid with benzoyl chloride in the presence of a catalyst like pyridine. The reaction can be carried out under reflux conditions, and the resulting product can be purified through recrystallization. Other methods of synthesis include the reaction of benzene-1,3-dicarboxylic acid with benzoyl chloride in the presence of a base like sodium hydroxide.
Aplicaciones Científicas De Investigación
BBD has been used in various scientific research studies due to its potential applications in biochemistry and physiology. It has been found to exhibit anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BBD has also been used in the study of the mechanisms of action of certain enzymes and proteins, particularly those involved in the metabolism of carbohydrates and lipids.
Propiedades
Número CAS |
102059-70-1 |
|---|---|
Nombre del producto |
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid |
Fórmula molecular |
C15H10O6 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
5-benzoyloxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O6/c16-13(17)10-6-11(14(18)19)8-12(7-10)21-15(20)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19) |
Clave InChI |
XDZUONXJNHZFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Sinónimos |
BENZOYLOXY-3,5-BENZENEDICARBOXYLICACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



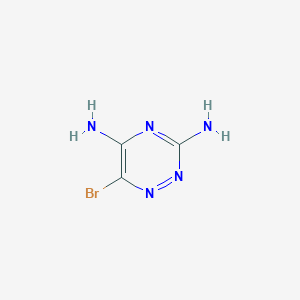
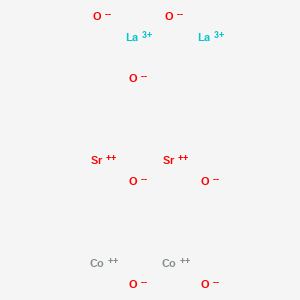
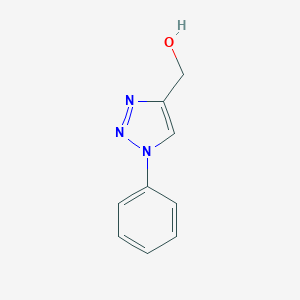

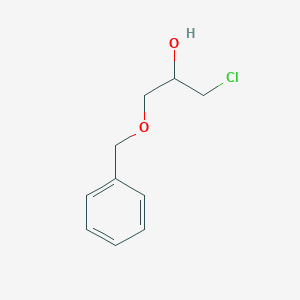
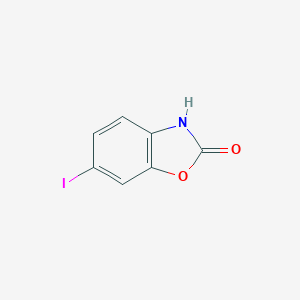
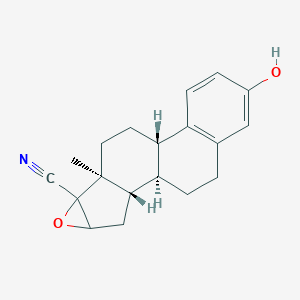
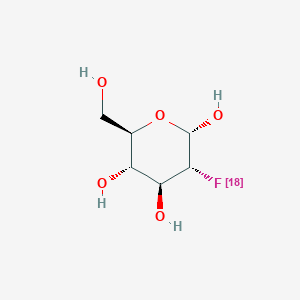
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
